Perfluoro-1,10-decanedicarboxylic acid
Overview
Description
Perfluoro-1,10-decanedicarboxylic acid: is a perfluorinated compound with the molecular formula C₁₂H₂F₂₀O₄ and a molecular weight of 590.11 g/mol . This compound is characterized by its high thermal and chemical stability, making it a valuable substance in various industrial and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Perfluoro-1,10-decanedicarboxylic acid can be synthesized through the electrochemical fluorination of decanedioic acid . The process involves the use of anhydrous hydrogen fluoride as the fluorinating agent and an electric current to facilitate the substitution of hydrogen atoms with fluorine atoms . The reaction is typically carried out at low temperatures to ensure the stability of the intermediate compounds .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale electrochemical fluorination processes . The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, current density, and reaction time . The resulting product is then purified through distillation and recrystallization to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: Perfluoro-1,10-decanedicarboxylic acid primarily undergoes substitution reactions due to the presence of highly electronegative fluorine atoms . These reactions often involve the replacement of fluorine atoms with other functional groups under specific conditions .
Common Reagents and Conditions: Common reagents used in these reactions include strong nucleophiles such as alkoxides and amines . The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile at elevated temperatures .
Major Products: The major products formed from these reactions depend on the nature of the nucleophile used. For example, the reaction with alkoxides can yield perfluoroalkyl ethers, while the reaction with amines can produce perfluoroalkyl amides .
Scientific Research Applications
Chemistry: Perfluoro-1,10-decanedicarboxylic acid is used as a building block in the synthesis of various fluorinated compounds . Its high stability and reactivity make it an essential component in the development of new materials and catalysts .
Biology and Medicine: In biological research, this compound is used as a reference standard for the detection and quantification of perfluorinated compounds in environmental and biological samples . It is also studied for its potential effects on human health and the environment .
Industry: Industrially, this compound is used in the production of fluoropolymers and surfactants . Its unique properties make it suitable for applications in coatings, lubricants, and fire-fighting foams .
Mechanism of Action
The mechanism by which perfluoro-1,10-decanedicarboxylic acid exerts its effects is primarily through its interaction with biological membranes . The compound’s high lipophilicity allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and function . Additionally, it can interact with various proteins and enzymes, affecting their activity and stability .
Comparison with Similar Compounds
- Perfluoro-1,10-dodecanedioic acid
- Perfluoro-1,12-dodecanedioic acid
- Perfluoro-1,8-octanedioic acid
Uniqueness: Perfluoro-1,10-decanedicarboxylic acid is unique due to its specific chain length and the presence of two carboxylic acid groups . This structure imparts distinct physical and chemical properties, such as higher thermal stability and reactivity compared to other perfluorinated compounds . Its specific chain length also makes it suitable for specialized applications in various fields .
Properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-icosafluorododecanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H2F20O4/c13-3(14,1(33)34)5(17,18)7(21,22)9(25,26)11(29,30)12(31,32)10(27,28)8(23,24)6(19,20)4(15,16)2(35)36/h(H,33,34)(H,35,36) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJXYUQMFTNTTLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(C(C(C(C(C(C(C(=O)O)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H2F20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60379789 | |
Record name | Perfluorododecanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60379789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
590.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
865-85-0 | |
Record name | Perfluorododecanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60379789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 865-85-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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